1-(2-Methoxyethyl)-1H-imidazol-2-amine
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Overview
Description
1-(2-Methoxyethyl)-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)-1H-imidazol-2-amine typically involves the reaction of imidazole with 2-methoxyethylamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, followed by the addition of 2-methoxyethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Methoxyethyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Scientific Research Applications
1-(2-Methoxyethyl)-1H-imidazol-2-amine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or modulating their function. It may also interact with receptors on the cell surface, triggering signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
1-(2-Methoxyethyl)-1H-imidazol-2-amine can be compared with other similar compounds, such as:
1-(2-Phenoxyethyl)-1H-imidazol-2-amine: This compound has a phenoxyethyl group instead of a methoxyethyl group, which may result in different chemical and biological properties.
1-(2-Methoxyethyl)-3-ethylimidazolium: This ionic liquid derivative has different physical properties and applications compared to the parent compound.
Properties
IUPAC Name |
1-(2-methoxyethyl)imidazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-10-5-4-9-3-2-8-6(9)7/h2-3H,4-5H2,1H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVJDXLZTXZOJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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